molecular formula C7H6FNO5S B1460591 4-Fluoro-2-nitrophenyl methanesulfonate CAS No. 2010955-38-9

4-Fluoro-2-nitrophenyl methanesulfonate

Cat. No.: B1460591
CAS No.: 2010955-38-9
M. Wt: 235.19 g/mol
InChI Key: CZTCTRLQTDRPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-nitrophenyl methanesulfonate is an organic compound with the molecular formula C7H6FNO5S. It is characterized by the presence of a fluorine atom, a nitro group, and a methanesulfonate ester group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitrophenyl methanesulfonate typically involves the reaction of 4-fluoro-2-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-nitrophenyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-2-nitrophenyl methanesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitrophenyl methanesulfonate involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-nitrophenyl methanesulfonate is unique due to the combination of the fluorine atom, nitro group, and methanesulfonate ester group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

(4-fluoro-2-nitrophenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO5S/c1-15(12,13)14-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTCTRLQTDRPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254121
Record name Phenol, 4-fluoro-2-nitro-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2010955-38-9
Record name Phenol, 4-fluoro-2-nitro-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2010955-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-fluoro-2-nitro-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-nitrophenyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-nitrophenyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-nitrophenyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-nitrophenyl methanesulfonate
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-nitrophenyl methanesulfonate
Reactant of Route 6
4-Fluoro-2-nitrophenyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.